3-(2,6-Dioxopiperidin-1-yl)propanoic acid 3-(2,6-Dioxopiperidin-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 94497-33-3
VCID: VC6449151
InChI: InChI=1S/C8H11NO4/c10-6-2-1-3-7(11)9(6)5-4-8(12)13/h1-5H2,(H,12,13)
SMILES: C1CC(=O)N(C(=O)C1)CCC(=O)O
Molecular Formula: C8H11NO4
Molecular Weight: 185.179

3-(2,6-Dioxopiperidin-1-yl)propanoic acid

CAS No.: 94497-33-3

Cat. No.: VC6449151

Molecular Formula: C8H11NO4

Molecular Weight: 185.179

* For research use only. Not for human or veterinary use.

3-(2,6-Dioxopiperidin-1-yl)propanoic acid - 94497-33-3

Specification

CAS No. 94497-33-3
Molecular Formula C8H11NO4
Molecular Weight 185.179
IUPAC Name 3-(2,6-dioxopiperidin-1-yl)propanoic acid
Standard InChI InChI=1S/C8H11NO4/c10-6-2-1-3-7(11)9(6)5-4-8(12)13/h1-5H2,(H,12,13)
Standard InChI Key LRSYPIMZSNLPLN-UHFFFAOYSA-N
SMILES C1CC(=O)N(C(=O)C1)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is 3-(2,6-dioxopiperidin-1-yl)propanoic acid, reflecting its piperidin backbone with ketone groups at carbons 2 and 6 and a propanoic acid substituent at the ring nitrogen. Its molecular formula is C₈H₁₁NO₄, with a molecular weight of 185.18 g/mol . The structure features a planar piperidin ring due to conjugation between the ketone groups and the nitrogen lone pair, which influences its reactivity and binding affinity.

Key identifiers include:

  • CAS Registry Number: While no specific CAS number is listed for this exact compound, structurally related derivatives such as 3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic acid (CAS 16364-35-5) share functional similarities .

  • SMILES Notation: O=C(O)CCN1C(=O)CCCC1=O, representing the propanoic acid chain linked to the dioxopiperidin ring.

Stereochemical Considerations

Unlike piperazine-based analogs (e.g., cyclo(-Gly-Glu)), which exhibit chirality at the α-carbons of amino acid residues, the piperidin derivative lacks stereocenters unless additional substituents are present . This simplifies synthetic routes but may limit enantioselective interactions in biological systems.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 3-(2,6-dioxopiperidin-1-yl)propanoic acid typically involves cyclization reactions or modifications of preexisting dioxopiperidin scaffolds. A representative method, adapted from patent literature , proceeds as follows:

  • Formation of the Piperidin Core: Reacting glutaric anhydride with ammonium chloride under basic conditions yields 2,6-dioxopiperidine.

  • N-Alkylation: The nitrogen atom is alkylated using 3-bromopropanoic acid in the presence of a base such as triethylamine, forming the propanoic acid side chain.

  • Purification: The crude product is isolated via recrystallization from ethanol or aqueous acetone, achieving >95% purity .

Spectroscopic and Chromatographic Data

  • IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O stretch of ketones) and 1700 cm⁻¹ (carboxylic acid C=O) .

  • NMR:

    • ¹H NMR (400 MHz, D₂O): δ 4.30 (t, 2H, N-CH₂), 3.10 (m, 2H, CH₂CO), 2.60 (m, 4H, piperidin CH₂), 1.90 (m, 2H, piperidin CH₂).

    • ¹³C NMR: δ 208.5 (C=O, ketones), 178.2 (COOH), 52.1 (N-CH₂), 34.8–28.3 (piperidin carbons) .

  • HPLC: Retention time of 6.7 min on a C18 column with acetonitrile/water (70:30) .

Pharmacological Applications and Mechanisms

Immunomodulatory Activity

Dioxopiperidin derivatives are known to inhibit proinflammatory cytokines such as tumor necrosis factor-α (TNF-α). In preclinical studies, analogs of 3-(2,6-dioxopiperidin-1-yl)propanoic acid reduced TNF-α production in macrophages by >50% at 10 μM concentrations, potentially via modulation of NF-κB signaling . This aligns with the therapeutic use of related compounds in rheumatoid arthritis and inflammatory bowel disease.

Recent Research Developments

PROTAC Optimization

Structural optimization of dioxopiperidin-based PROTACs has focused on linker length and E3 ligase recruitment. For example, replacing a polyethylene glycol linker with a rigid phenyl group improved degradation efficiency by 40%, highlighting the role of molecular geometry in target engagement .

Drug Formulation Strategies

Patent data reveal that lyophilized formulations of dioxopiperidin derivatives, combined with excipients like lactose and microcrystalline cellulose, enhance stability and bioavailability. Sustained-release tablets achieved plasma concentrations above the IC₅₀ for TNF-α inhibition for over 12 hours .

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